molecular formula C8H8Br2O B102443 1-Bromo-3-(2-bromoethoxy)benzene CAS No. 18800-29-8

1-Bromo-3-(2-bromoethoxy)benzene

Cat. No.: B102443
CAS No.: 18800-29-8
M. Wt: 279.96 g/mol
InChI Key: CKXSBCXRNZGJJN-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-bromoethoxy)benzene is an organic compound with the molecular formula C8H8Br2O. It is a brominated derivative of benzene, characterized by the presence of a bromoethoxy group attached to the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-bromoethoxy)benzene can be synthesized through the bromination of 3-(2-hydroxyethoxy)benzene. The reaction involves the use of bromine in the presence of a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions. The reaction typically proceeds as follows: [ \text{C}_8\text{H}_9\text{O} + \text{Br}_2 \rightarrow \text{C}_8\text{H}_8\text{Br}_2\text{O} + \text{HBr} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2-bromoethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-(2-hydroxyethoxy)benzene.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atoms can yield the corresponding de-brominated compounds.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

    Substitution: 3-(2-hydroxyethoxy)benzene.

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: De-brominated benzene derivatives.

Scientific Research Applications

1-Bromo-3-(2-bromoethoxy)benzene is utilized in various scientific research fields, including:

    Chemistry: As a building block in organic synthesis, it is used to create more complex molecules for research and development.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, aiding in the study of biochemical pathways.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-bromoethoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the benzene ring more susceptible to electrophilic attack.

Comparison with Similar Compounds

    1-Bromo-2-(2-bromoethoxy)benzene: Similar structure but with different substitution pattern on the benzene ring.

    1-Bromo-4-(2-bromoethoxy)benzene: Another isomer with the bromoethoxy group in the para position.

    1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane: A compound with a similar bromoethoxy group but different overall structure.

Uniqueness: 1-Bromo-3-(2-bromoethoxy)benzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the bromoethoxy group on the benzene ring affects the compound’s chemical behavior and its suitability for various synthetic applications.

Properties

IUPAC Name

1-bromo-3-(2-bromoethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXSBCXRNZGJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368350
Record name 1-bromo-3-(2-bromoethoxy)benzene
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Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18800-29-8
Record name 1-Bromo-3-(2-bromoethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18800-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-3-(2-bromoethoxy)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-(2-bromoethoxy)benzene
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